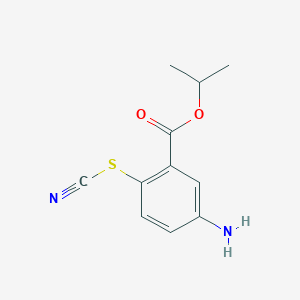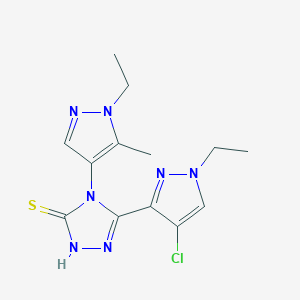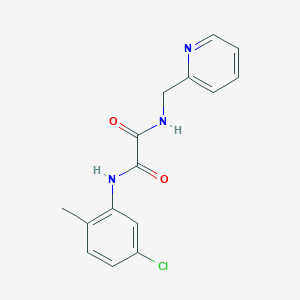![molecular formula C15H13N5O2S B4623788 2-amino-6-[(2-amino-2-oxoethyl)thio]-5-cyano-N-phenylnicotinamide](/img/structure/B4623788.png)
2-amino-6-[(2-amino-2-oxoethyl)thio]-5-cyano-N-phenylnicotinamide
Overview
Description
2-amino-6-[(2-amino-2-oxoethyl)thio]-5-cyano-N-phenylnicotinamide, also known as AOTCN, is a chemical compound with potential applications in scientific research. This compound is a derivative of nicotinamide and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Chemical Properties
- Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives : A study presented the synthesis of a compound structurally related to "2-amino-6-[(2-amino-2-oxoethyl)thio]-5-cyano-N-phenylnicotinamide" by treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate. This synthesis pathway could be relevant for producing derivatives of the specified compound (Elkholy & Morsy, 2006).
Biological Activities and Applications
Antimicrobial and Anticancer Activities : The synthesis of new derivatives and their biological activities, including antimicrobial and anticancer properties, have been explored. For instance, the creation of functionalized amino acid derivatives for anticancer agent design shows the potential of structurally related compounds in therapeutic applications (Kumar et al., 2009).
Metabolic Studies and Antagonist Properties : Research has also delved into the metabolism of related compounds and their action as vitamin antagonists. For example, 6-Aminonicotinamide, a niacin antagonist, has been studied for its metabolic action and its impact on experimental neoplasms, demonstrating the potential for therapeutic modulation of metabolic pathways (Dietrich, Friedland, & Kaplan, 1958).
Potential Therapeutic Uses
Influence on Parasitic Organisms : The effects of 6-Aminonicotinamide on Leishmania promastigotes were explored through metabolomics, indicating the compound's impact beyond the pentose phosphate pathway and suggesting its utility in understanding parasitic resistance mechanisms (Almugadam et al., 2018).
Synthesis of Anticancer Derivatives : The synthesis of new 2-amino-3-cyanopyridine derivatives and their evaluation for anticancer activity highlight the ongoing research into derivatives of "this compound" for potential therapeutic applications (Mansour et al., 2021).
properties
IUPAC Name |
2-amino-6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c16-7-9-6-11(13(18)20-15(9)23-8-12(17)21)14(22)19-10-4-2-1-3-5-10/h1-6H,8H2,(H2,17,21)(H2,18,20)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUZOEFQPPHMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=C(C(=C2)C#N)SCC(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-methylphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4623724.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4623737.png)
![1-({1-[(3,4-dichlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4623745.png)
![N-(2,4-dibromophenyl)-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4623756.png)
![ethyl N-({[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)glycinate](/img/structure/B4623758.png)
![1-(diphenylmethyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B4623764.png)

![2-(2-naphthyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4623775.png)
![6-(4-fluorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4623777.png)
![4-butoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4623797.png)

![N-[3-(1-azepanyl)propyl]-4-(1-piperidinyl)benzamide](/img/structure/B4623815.png)